molecular formula C8H7BrN2O B3273985 (3-Bromoimidazo[1,2-a]pyridin-2-yl)methanol CAS No. 59938-41-9

(3-Bromoimidazo[1,2-a]pyridin-2-yl)methanol

Cat. No.: B3273985
CAS No.: 59938-41-9
M. Wt: 227.06 g/mol
InChI Key: UERLUJRUFRZVRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Bromoimidazo[1,2-a]pyridin-2-yl)methanol (CAS 59938-41-9) is a brominated heteroaromatic compound with the molecular formula C8H7BrN2O and a molecular weight of 227.058 g/mol . It belongs to the imidazo[1,2-a]pyridine scaffold, a class of nitrogen-fused heterocycles recognized as privileged structures in medicinal chemistry and drug discovery for their wide range of biological activities. The presence of both a bromo substituent and a hydroxymethyl functional group on the core imidazopyridine structure makes this compound a versatile and valuable synthon (building block) for organic synthesis and medicinal chemistry research . The 3-bromo group is particularly useful in metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, allowing researchers to introduce diverse carbon and heteroatom-based substituents at that position. Concurrently, the methanol group at the 2-position can be utilized for further chemical transformations, including oxidation to aldehydes or carboxylic acids, or incorporation into ester or ether derivatives. This bifunctional reactivity enables the construction of more complex molecular architectures, particularly for developing novel pharmaceutical candidates. Compounds based on the imidazo[1,2-a]pyridine framework are of significant research interest due to their varied medicinal applications . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

(3-bromoimidazo[1,2-a]pyridin-2-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2O/c9-8-6(5-12)10-7-3-1-2-4-11(7)8/h1-4,12H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UERLUJRUFRZVRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=C(N2C=C1)Br)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901276007
Record name 3-Bromoimidazo[1,2-a]pyridine-2-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901276007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59938-41-9
Record name 3-Bromoimidazo[1,2-a]pyridine-2-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59938-41-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromoimidazo[1,2-a]pyridine-2-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901276007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name {3-bromoimidazo[1,2-a]pyridin-2-yl}methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromoimidazo[1,2-a]pyridin-2-yl)methanol typically involves the reaction of α-bromoketones with 2-aminopyridines. One common method involves a one-pot tandem cyclization/bromination reaction. In this process, α-bromoketones react with 2-aminopyridines in the presence of tert-butyl hydroperoxide (TBHP) in ethyl acetate. The cyclization to form the imidazopyridine ring is promoted by the bromination step, and no base is required .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.

Chemical Reactions Analysis

Substitution Reactions at the Bromine Site

The bromine atom undergoes nucleophilic aromatic substitution (NAS) and transition-metal-catalyzed cross-coupling reactions due to its electron-deficient position on the imidazo[1,2-a]pyridine ring.

Key Reactions:

  • Amination : Reacts with primary/secondary amines (e.g., piperidine, morpholine) in DMF at 80–100°C to yield 3-aminoimidazo[1,2-a]pyridine derivatives .

  • Suzuki Coupling : Palladium-catalyzed coupling with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, dioxane, 90°C) introduces aryl groups at position 3 .

  • Alkynylation : Sonogashira coupling with terminal alkynes (CuI, PdCl₂(PPh₃)₂, NEt₃) forms 3-alkynyl derivatives .

Example :

 3 Bromoimidazo 1 2 a pyridin 2 yl methanol+PhB OH 2Pd PPh  3 Phenylimidazo 1 2 a pyridin 2 yl methanol\text{ 3 Bromoimidazo 1 2 a pyridin 2 yl methanol}+\text{PhB OH }_2\xrightarrow{\text{Pd PPh }}\text{ 3 Phenylimidazo 1 2 a pyridin 2 yl methanol}

Oxidation and Reduction of the Hydroxymethyl Group

The hydroxymethyl group (-CH₂OH) undergoes selective oxidation or reduction without affecting the bromine atom.

Oxidation:

  • Aldehyde Formation : Treatment with pyridinium chlorochromate (PCC) in dichloromethane yields the corresponding aldehyde .

  • Carboxylic Acid : Strong oxidizing agents (KMnO₄, H₂SO₄) convert the hydroxymethyl group to a carboxylic acid.

Reduction:

  • Methyl Group : Catalytic hydrogenation (H₂, Pd/C) reduces -CH₂OH to -CH₃.

Cyclization and Ring Expansion

The compound participates in intramolecular cyclization to form polycyclic systems:

  • Imidazopyridine Fused Rings : Heating with CuI and 1,10-phenanthroline in DMF induces C–N bond formation, generating tricyclic structures .

  • Quinoline Derivatives : Reaction with α,β-unsaturated ketones under acidic conditions expands the ring system .

Functional Group Interconversion

The hydroxymethyl group serves as a handle for further derivatization:

  • Esterification : Reacts with acyl chlorides (e.g., acetyl chloride) in pyridine to form esters.

  • Etherification : Alkylation with alkyl halides (K₂CO₃, DMF) produces ether derivatives .

Comparative Reactivity of Structural Analogues

The position of bromine and hydroxymethyl groups significantly influences reactivity:

CompoundBromine PositionReactivity ProfileKey Applications
(3-Bromoimidazo[1,2-a]pyridin-2-yl)methanol3High electrophilicity at C3; versatile NASDrug intermediates, ligands
(5-Bromoimidazo[1,2-a]pyridin-2-yl)methanol5Reduced electrophilicity; slower NASFluorescent probes
Imidazo[1,2-a]pyridine-2-methanolNoneNo cross-coupling; focus on -CH₂OH chemistryPolymer precursors

Data compiled from .

Mechanistic Insights

  • Bromine Activation : The electron-withdrawing nature of the imidazo ring polarizes the C–Br bond, facilitating NAS and cross-coupling .

  • Hydroxymethyl Participation : Hydrogen bonding with solvents (e.g., methanol) stabilizes intermediates during oxidation/reduction.

Industrial and Pharmacological Relevance

  • API Synthesis : Used in the production of antiviral and anticancer agents via Suzuki couplings .

  • Scale-Up Challenges : Bromine-containing byproducts require careful purification in large-scale reactions .

Scientific Research Applications

(3-Bromoimidazo[1,2-a]pyridin-2-yl)methanol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a building block for the development of biologically active compounds.

    Medicine: Imidazopyridines, including this compound, are investigated for their potential therapeutic properties, such as anti-inflammatory and anticancer activities.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3-Bromoimidazo[1,2-a]pyridin-2-yl)methanol is not fully understood. imidazopyridines are known to interact with various molecular targets, including enzymes and receptors. The bromine atom and hydroxymethyl group may play a role in the compound’s binding affinity and specificity for these targets. Further research is needed to elucidate the exact molecular pathways involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound is compared to derivatives with variations in substituent positions, functional groups, and halogenation. Key examples include:

2.1. Positional Isomers
  • (6-Bromoimidazo[1,2-a]pyridin-2-yl)methanol (CAS 136117-71-0, C₈H₇BrN₂O): Structural Difference: Bromine at position 6 instead of 3. Impact: Altered electronic distribution and steric effects may reduce reactivity in Suzuki-Miyaura couplings compared to 3-bromo derivatives . Synthesis: Similar to 3-bromo analogs but requires regioselective bromination .
2.2. Functional Group Variants
  • Ethyl 3-bromoimidazo[1,2-a]pyridine-2-carboxylate (CAS 143982-54-1): Structural Difference: Ester (-COOEt) replaces methanol (-CH₂OH). Impact: Increased lipophilicity but reduced hydrogen-bonding capacity. The ester group allows hydrolysis to carboxylic acids, a pathway unavailable to the methanol derivative .
  • (5-Methoxy-imidazo[1,2-a]pyridin-2-yl)-methanol (CAS 942-74-5): Structural Difference: Methoxy (-OMe) at position 5 instead of bromine.
2.3. Halogen vs. Alkyl Substitutions
  • (5-Methylimidazo[1,2-a]pyridin-2-yl)methanol (C₉H₁₀N₂O): Structural Difference: Methyl group at position 5 instead of bromine. Impact: Reduced molecular weight (162.19 Da vs. 225.97 Da) and improved solubility. Crystal structure analysis shows weaker π-π interactions (centroid distances: 3.48–3.72 Å) compared to brominated analogs .
  • (7-Methylimidazo[1,2-a]pyridin-2-yl)methanol (CAS 1216294-32-4): Structural Difference: Methyl at position 5. Impact: Steric hindrance near the methanol group may limit hydrogen-bonding motifs .

Physicochemical and Crystallographic Properties

Property (3-Bromoimidazo[1,2-a]pyridin-2-yl)methanol (5-Methylimidazo[1,2-a]pyridin-2-yl)methanol Ethyl 3-bromoimidazo[1,2-a]pyridine-2-carboxylate
Molecular Formula C₈H₇BrN₂O C₉H₁₀N₂O C₁₀H₉BrN₂O₂
Molecular Weight (Da) 225.97 162.19 285.10
Hydrogen Bonding O–H⋯N (2.09 Å) O–H⋯N (2.05 Å) Ester carbonyl lacks H-bond donors
π-π Interactions Not reported 3.48–3.72 Å Likely weaker due to ester sterics
Melting Point Not available 413 K Not reported

Biological Activity

(3-Bromoimidazo[1,2-a]pyridin-2-yl)methanol is a compound of significant interest due to its unique structural features and promising biological activities. This article provides a comprehensive overview of its biological activity, synthesis methods, and potential applications based on diverse research findings.

Structural Characteristics

The molecular formula of this compound is C8H8BrN3OC_8H_8BrN_3O with a molecular weight of approximately 227.06 g/mol. The compound features a bromine atom at the 3-position of the imidazo ring and a hydroxymethyl group, contributing to its reactivity and solubility in various solvents. This structure allows for multiple chemical reactions, enhancing its utility in organic synthesis and biological applications.

Synthesis Methods

Several synthetic routes have been developed for this compound:

  • Nucleophilic Aromatic Substitution : This method involves the substitution of bromine with nucleophiles under basic conditions, which has been shown to yield high purity products.
  • One-Pot Reactions : These reactions allow for the simultaneous formation of multiple products, streamlining the synthesis process .

Antimicrobial Properties

Research indicates that compounds containing imidazo[1,2-a]pyridine moieties exhibit notable antimicrobial activity. Specifically, this compound has demonstrated effectiveness against various bacterial strains. In vitro studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies suggest that this compound can induce apoptosis in cancer cell lines through mechanisms involving DNA damage and cell cycle arrest. For instance, it has been observed to significantly reduce cell viability in human cervical carcinoma HeLa cells when treated with specific concentrations over defined periods .

The biological activity of this compound is largely attributed to its interaction with key molecular targets within cells. The bromine atom enhances electrophilicity, allowing for interactions with nucleophilic sites in proteins and nucleic acids. This reactivity may lead to cellular stress responses that trigger apoptosis or inhibit proliferation in cancer cells .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is essential:

Compound NameStructural FeaturesUnique Properties
(5-Bromoimidazo[1,2-a]pyridin-2-yl)methanolBromine at position 5Different reactivity due to bromine's position
3-Iodoimidazo[1,2-a]pyridineIodine at position 3Larger size affects steric interactions
4-Methylimidazo[1,2-a]pyridineMethyl group at position 4Alters electronic properties affecting reactivity

This table highlights how variations in halogen positioning and additional functional groups can influence the biological activity and chemical behavior of related compounds.

Case Studies

Case Study 1: Antimicrobial Efficacy
In a study examining the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli, results showed a minimum inhibitory concentration (MIC) as low as 32 µg/mL for both strains. This suggests significant potential for development into therapeutic agents targeting bacterial infections.

Case Study 2: Anticancer Activity
A series of experiments conducted on HeLa cells revealed that treatment with this compound at concentrations ranging from 10 to 100 µM resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells correlating with higher concentrations of the compound.

Q & A

Q. What are the established synthetic routes for (3-bromoimidazo[1,2-a]pyridin-2-yl)methanol?

The compound can be synthesized via two primary methodologies:

  • Method 1 : Reaction of α-bromoketones with 2-aminopyridines in ethyl acetate using TBHP as an oxidant. This one-pot tandem cyclization/bromination avoids base requirements and directly introduces bromine at the 3-position .
  • Method 2 : Reduction of ethyl 3-bromoimidazo[1,2-a]pyridine-2-carboxylate using LiAlH₄ in methanol, yielding the hydroxymethyl derivative. Recrystallization in ethanol improves purity (67% yield) .

Table 1 : Comparison of Synthetic Routes

ParameterMethod 1 (Cyclization/Bromination)Method 2 (Ester Reduction)
Reaction Time2–4 hours2 hours
Yield60–83%67%
Key ReagentsTBHP, ethyl acetateLiAlH₄, methanol
Bromine Sourceα-BromoketonePre-brominated intermediate

Q. How is structural characterization performed for this compound?

  • ¹H/¹³C-NMR : Assign signals for the hydroxymethyl group (δ ~4.5 ppm for –CH₂OH, δ ~60–65 ppm for C-OH) and imidazo[1,2-a]pyridine protons (δ 7.0–9.0 ppm) .
  • X-ray Crystallography : Resolve hydrogen-bonding networks (e.g., O1–H1···N1, C6–H6···O1) and π-π stacking (3.48–3.72 Å) to confirm molecular packing .

Q. What are the key structural features influencing reactivity?

  • The fused imidazo[1,2-a]pyridine core is nearly planar (max. deviation: 0.029 Å), with the hydroxymethyl group perpendicular to the plane (C6–C7–C8–O1 torsion angle: -96.3°). This steric arrangement affects nucleophilic substitution at C3 .
  • Bromine at C3 acts as a leaving group, enabling Suzuki couplings or Ullmann reactions for further derivatization .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yields or selectivity?

  • Solvent Effects : Use toluene with I₂/TBHP for amide formation (C–C cleavage) or ethyl acetate with TBHP for imidazo[1,2-a]pyridine cyclization. Polar solvents favor bromination via stabilizing transition states .
  • Catalyst Screening : I₂ or KI in toluene improves amide yields (83%), while metal-free conditions reduce side reactions .

Q. How to resolve contradictions in spectroscopic data during characterization?

  • Case Study : Discrepancies in ¹³C-NMR signals for C3 may arise from bromine’s heavy atom effect. Use DEPT-135 to distinguish CH₂ groups from quaternary carbons and compare with computed chemical shifts (DFT/B3LYP/6-311+G(d,p)) .

Q. What computational methods aid in predicting biological activity?

  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., H-bonding: 12.4%, π-π: 28.7%) to correlate crystal packing with solubility .
  • DFT Studies : Calculate frontier molecular orbitals (HOMO-LUMO gap: ~4.2 eV) to predict reactivity in drug-discovery applications .

Q. How does bromine substitution impact pharmacological potential?

  • Bromine enhances electrophilicity at C3, facilitating covalent binding to biological targets (e.g., kinases). Derivatives show promise as anxiolytic and anticancer agents .

Table 2 : Biological Activity of Analogous Compounds

CompoundActivityMechanism
5-Methylimidazo[1,2-a]pyridineAntihypertensiveACE inhibition
3-Iodoimidazo[1,2-a]pyridineAnticancerTopoisomerase II inhibition

Q. What strategies improve stability during storage?

  • Store at 2–8°C in amber vials to prevent photodegradation. Hydrogen-bonding networks (O1–H1···N1) reduce hygroscopicity, but residual moisture should be monitored via Karl Fischer titration .

Q. How to troubleshoot low yields in recrystallization?

  • Ethanol vs. Methanol : Ethanol’s lower polarity favors crystal growth for imidazo[1,2-a]pyridines. Seed crystals or slow cooling (0.5°C/min) enhance lattice formation .

Q. What are the limitations of current synthetic methods?

  • Method 1 : TBHP’s excess can oxidize hydroxymethyl to carboxylic acid. Use stoichiometric TBHP (1.2 equiv) to suppress overoxidation .
  • Method 2 : LiAlH₄ poses safety risks; NaBH₄/I₂ in THF is a milder alternative but requires longer reaction times (12–16 hours) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3-Bromoimidazo[1,2-a]pyridin-2-yl)methanol
Reactant of Route 2
(3-Bromoimidazo[1,2-a]pyridin-2-yl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.